molecular formula C19H21F3N4O B2817773 2-(2-methylphenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide CAS No. 2034348-60-0

2-(2-methylphenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide

Cat. No.: B2817773
CAS No.: 2034348-60-0
M. Wt: 378.399
InChI Key: UWQMCHFDVQZSAP-UHFFFAOYSA-N
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Description

2-(2-methylphenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with multiple functional groups, including a trifluoromethyl group, a pyrimidine ring, and a piperidine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate precursors under conditions that promote cyclization.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the piperidine ring: This can be synthesized through cyclization reactions involving amines and appropriate electrophiles.

    Coupling reactions: The final steps involve coupling the pyrimidine and piperidine rings with the acetamide moiety, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This might involve the conversion of the methyl group to a carboxylic acid or aldehyde.

    Reduction: Reduction reactions could target the pyrimidine ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce new functional groups into the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its structural features.

    Industry: Use in the synthesis of advanced materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(2-methylphenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the piperidine and pyrimidine rings can interact with specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methylphenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide: can be compared to other acetamides with similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which can confer unique biological activities and chemical properties compared to other similar compounds.

Biological Activity

The compound 2-(2-methylphenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide , also known by its CAS number 1775544-61-0 , is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H23F3N4OC_{20}H_{23}F_3N_4O with a molecular weight of 392.4 g/mol . The structure incorporates a trifluoromethyl group, which is known to enhance biological activity in various compounds. The presence of the piperidine and pyrimidine moieties suggests potential interactions with biological targets such as receptors and enzymes.

PropertyValue
CAS Number1775544-61-0
Molecular FormulaC20H23F3N4O
Molecular Weight392.4 g/mol

The biological activity of this compound can be attributed to its interactions with various biological targets:

  • Kinase Inhibition : Similar compounds have been studied as kinase inhibitors, which are crucial in regulating cell signaling pathways involved in cancer and other diseases . The trifluoromethyl group may enhance binding affinity to ATP-binding sites in kinases.
  • Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing pathways that regulate cellular responses . This interaction is significant for developing drugs targeting neurological disorders.
  • Enzyme Interaction : The structural features suggest potential inhibition of enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like diabetes or obesity .

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological effects:

  • Antitumor Activity : Studies have shown that trifluoromethyl-containing compounds can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation, potentially making them candidates for treating conditions like rheumatoid arthritis .

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:

  • In Vitro Studies : In vitro assays have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines, suggesting a potential application in oncology .
  • In Vivo Efficacy : Animal models have shown that compounds with similar structural motifs exhibit significant antitumor effects, leading to reduced tumor sizes and improved survival rates .
  • Safety Profile : Toxicological assessments indicate that related compounds have manageable side effects, making them suitable candidates for further development .

Properties

IUPAC Name

2-(2-methylphenyl)-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O/c1-13-4-2-3-5-14(13)10-18(27)25-15-6-8-26(9-7-15)17-11-16(19(20,21)22)23-12-24-17/h2-5,11-12,15H,6-10H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQMCHFDVQZSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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